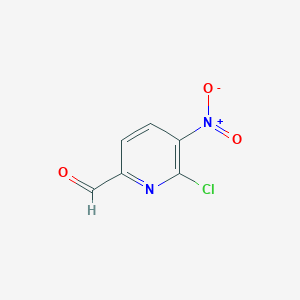

6-Chloro-5-nitropicolinaldehyde

Description

Contextual Significance within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the synthesis of substituted pyridines is a central theme in organic chemistry. Compounds like 6-Chloro-5-nitropicolinaldehyde are particularly significant as they provide multiple reaction sites for further chemical modification.

The synthesis of pyridine rings can be broadly approached through two main strategies: the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org Classic methods like the Hantzsch and Bohlmann-Rahtz syntheses are effective but can be limited by the need for specific electron-withdrawing groups. nih.gov Modern approaches often utilize [4+2] cycloadditions, which offer a versatile route to a wide range of substituted pyridines. nih.gov

Within this context, polysubstituted pyridines serve as crucial intermediates for a variety of organic syntheses. google.com The presence of multiple, distinct functional groups on the pyridine core, as seen in this compound, allows for selective and sequential reactions. This enables chemists to build molecular complexity in a controlled manner, which is essential for creating targeted pharmaceutical compounds and other advanced materials. organic-chemistry.org The strategic placement of the chloro, nitro, and aldehyde groups on the picoline frame provides a versatile platform for constructing diverse molecular architectures.

Overview of Contemporary Research Domains and Significance

In contemporary research, this compound and related substituted pyridines are recognized as key building blocks, particularly in medicinal chemistry and materials science. organic-chemistry.org The pyridine moiety itself is a privileged scaffold, appearing in numerous bioactive compounds. ias.ac.in

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. For instance, aldehydes are common precursors in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more starting materials to form complex products. ias.ac.in These reactions are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse molecules. ias.ac.in

Furthermore, the chloro and nitro groups on the pyridine ring can be targeted for various substitution and reduction reactions, further expanding the synthetic utility of this compound. For example, related nitro-substituted pyridines are used as intermediates in the synthesis of pharmaceutical agents. lookchem.com The development of efficient synthetic routes to such functionalized pyridines remains an active area of research, with a focus on creating both symmetrical and unsymmetrical substitution patterns. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1289032-19-4 |

| Molecular Formula | C6H3ClN2O3 |

| Molecular Weight | 186.55 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

This data is compiled from available chemical supplier information. bldpharm.com

Table 2: Related and Precursor Compounds

| Compound Name | CAS Number | Relationship to this compound |

|---|---|---|

| 6-Chloro-5-nitropicolinonitrile | 1232432-41-5 | Related compound with a nitrile group instead of an aldehyde. bldpharm.com |

| (6-Chloro-5-nitropyridin-2-yl)methanol (B13141770) | 1415029-35-4 | Reduction product of the aldehyde. bldpharm.com |

| 2-Chloro-5-nitropyridine (B43025) | 4548-45-2 | A simpler related pyridine derivative. nih.govjubilantingrevia.com |

| 6-Chloro-5-nitropicolinic acid | 353277-27-7 | Oxidation product of the aldehyde. ambeed.com |

| 5-Nitropicolinaldehyde | 35969-75-6 | A related compound lacking the chloro substituent. lookchem.comchemsrc.com |

| 3-Chloro-5-nitropicolinaldehyde | 141238-22-4 | An isomeric compound. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRORVDGQYVNXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Route Design for 6 Chloro 5 Nitropicolinaldehyde

Retrosynthetic Analysis of the Picolinaldehyde Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 6-chloro-5-nitropicolinaldehyde, the analysis begins by disconnecting the functional groups to identify key precursors.

The aldehyde group can be retrosynthetically disconnected to a more stable precursor, such as a methyl group that can be oxidized, or a hydroxymethyl group. The nitro and chloro groups are electron-withdrawing and direct the regiochemistry of substitution reactions, making their introduction a critical consideration in the synthetic plan. A plausible retrosynthetic pathway might involve the formylation of a pre-functionalized chloronitropyridine precursor. This approach simplifies the synthesis to the strategic introduction of the nitro and chloro groups onto a picoline or pyridine (B92270) backbone.

Precursor Synthesis and Targeted Functionalization Strategies

The synthesis of the target compound hinges on the effective functionalization of the pyridine ring. This involves a sequence of reactions to introduce the nitro, chloro, and aldehyde groups in the desired positions.

Nitration Pathways for Pyridine Ring Activation

The introduction of a nitro group onto the pyridine ring is a key step that activates the ring for subsequent nucleophilic substitutions. nih.gov Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, such as nitration, can be challenging and often requires harsh conditions. youtube.comnih.gov

Common nitrating agents include a mixture of nitric acid and sulfuric acid. However, for substituted pyridines, the regioselectivity of nitration can be influenced by the existing substituents. For instance, the nitration of 2-chloropyridine (B119429) would need to be carefully controlled to achieve the desired 5-nitro isomer. Alternative nitrating reagents, such as nitro-pyridinium salts or the use of dinitrogen pentoxide, have been explored to achieve milder reaction conditions and improved selectivity. oaji.net

Strategic Halogenation Techniques for Chloropyridine Formation

The introduction of the chlorine atom at the 6-position is another crucial step. Halogenation of pyridines can proceed through different mechanisms, including electrophilic aromatic substitution and radical pathways. youtube.comnih.gov Given the electron-deficient character of the pyridine ring, direct electrophilic chlorination often requires high temperatures or the use of Lewis acid catalysts. mt.com

A common strategy involves the radical chlorination of picolines at high temperatures, which can lead to a mixture of products. youtube.com Alternatively, the synthesis can start from a pre-chlorinated pyridine derivative. For example, 2-chloro-3-methylpyridine (B94477) can be synthesized and then subjected to nitration. The position of the existing chloro and methyl groups will direct the incoming nitro group. Another approach involves the use of pyridine N-oxides, which can facilitate halogenation at the 2- and 6-positions. nih.gov

Formylation Approaches for Aldehyde Group Installation

The final step in the synthesis is the introduction of the aldehyde group at the 2-position. This can be achieved through various formylation methods. One common approach is the oxidation of a corresponding methyl group. For instance, if the synthesis starts from a 2-picoline derivative, the methyl group can be oxidized to an aldehyde using a suitable oxidizing agent.

Another strategy is the formylation of a lithiated pyridine derivative. This involves the deprotonation of the pyridine ring at the desired position using a strong base, followed by reaction with a formylating agent like dimethylformamide (DMF). The choice of formylation method depends on the stability of the precursor and the compatibility of the functional groups already present on the ring. A patent describes the synthesis of this compound where a corresponding alcohol is oxidized using Dess-Martin periodinane. google.com

Advanced Catalytic Systems and Methodologies in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. nobelprize.orgnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling for Picolinaldehyde Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have become powerful tools for the synthesis of complex organic molecules, including functionalized pyridines. nobelprize.orgnih.govresearchgate.netmdpi.com These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions. nobelprize.org

In the context of this compound synthesis, palladium catalysis could be employed to construct the picolinaldehyde scaffold from simpler precursors. For example, a Suzuki coupling reaction could be used to couple a boronic acid derivative of a pyridine with a suitable coupling partner containing the aldehyde or a precursor to it. vulcanchem.com This approach offers a high degree of flexibility and allows for the late-stage introduction of the aldehyde functionality.

Below is a table summarizing some of the key reactions and reagents involved in the synthesis of this compound.

| Reaction Step | Reagents and Conditions | Precursor | Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloropicoline | 2-Chloro-5-nitro-picoline |

| Halogenation | Cl₂, high temperature | 2-Picoline | 2-Chloro-6-methylpyridine |

| Formylation | Dess-Martin periodinane | (6-Chloro-5-nitropyridin-2-yl)methanol (B13141770) | This compound |

| Cross-Coupling | Pd catalyst, boronic acid | Halogenated pyridine | Functionalized picoline |

Reactivity Profiles and Mechanistic Investigations of 6 Chloro 5 Nitropicolinaldehyde

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally more difficult. The presence of the electron-withdrawing nitro group and the chloro group further deactivates the ring towards electrophilic attack. Nitration of pyridine itself requires harsh conditions and often results in low yields. researchgate.net The deactivating nature of the substituents on 6-Chloro-5-nitropicolinaldehyde makes electrophilic substitution on the pyridine nucleus highly unlikely under standard conditions. The electron-withdrawing character of the nitro group, in particular, significantly increases the electron-deficient nature of the molecule, making it more susceptible to nucleophilic attack rather than electrophilic addition. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Ringbenchchem.com

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. masterorganicchemistry.com This is due to the presence of the electron-withdrawing nitro group positioned ortho and para to the chlorine atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comabertay.ac.uk The aldehyde group also contributes to the electron-deficient nature of the ring, further facilitating SNAr reactions.

Amination, Alkoxylation, and Thiolation Reactions

Amination: this compound readily undergoes amination reactions with various primary and secondary amines. The reaction typically proceeds by nucleophilic attack of the amine at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. mdpi.com These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Alkoxylation: Alkoxides, being strong nucleophiles, react with this compound to form the corresponding alkoxy derivatives. The reaction of 2-chloro-5-nitropyridine (B43025) with ethanol, for instance, is significantly faster than that with 2-chloropyridine (B119429), highlighting the activating effect of the nitro group. abertay.ac.uk

Thiolation: Thiolate anions are also effective nucleophiles for the displacement of the chlorine atom in this compound, leading to the formation of the corresponding thioethers.

Below is a table summarizing representative SNAr reactions of this compound derivatives:

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Primary arylamine | N-(6-chloro-3-nitropyridin-2-yl)-arylamine | mdpi.com |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | 4-amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives | mdpi.com |

| 2-chloro-5-nitropyridine | Ethanol | 2-ethoxy-5-nitropyridine | abertay.ac.uk |

Aldehyde Group Transformations

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations.

Nucleophilic Addition Reactions and Stereochemical Control

The aldehyde group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanides, and enolates, can add to the carbonyl carbon. When the nucleophile or the aldehyde is chiral, the reaction can lead to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is a significant area of research. The presence of the adjacent pyridine nitrogen and the nitro group can influence the stereoselectivity of nucleophilic additions through steric hindrance or electronic interactions.

Selective Oxidation Pathways to Carboxylic Acidsmdpi.com

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 6-Chloro-5-nitropicolinic acid. ambeed.com Various oxidizing agents can be employed for this transformation. A common method involves the use of Dess-Martin periodinane to oxidize the corresponding alcohol, which is in turn formed from the aldehyde. google.comgoogle.com Other methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate, chromic acid, or milder oxidants like silver oxide. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of other functional groups or the degradation of the pyridine ring. The selective oxidation of an aldehyde in the presence of other sensitive groups is a key challenge in organic synthesis. psu.edugoogle.com

A patent describes the oxidation of (6-chloro-5-nitropyridin-2-yl)methanol (B13141770) to this compound using Dess-Martin periodinane. google.com This aldehyde can then be further oxidized to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| (6-chloro-5-nitropyridin-2-yl)methanol | Dess-Martin periodinane | This compound | google.comgoogle.com |

| This compound | Various oxidizing agents | 6-Chloro-5-nitropicolinic acid | ambeed.com |

Chemoselective Reduction to Hydroxymethyl Groups

The selective reduction of the aldehyde moiety in this compound to a hydroxymethyl group, while preserving the nitro and chloro substituents, is a critical transformation in the synthesis of various derivatives. This chemoselectivity is achievable due to the difference in reactivity between the aldehyde and the nitro group under specific reducing conditions.

While the direct reduction of this compound is not extensively documented in readily available literature, analogous transformations in similar structures, such as 5-nitropicolinaldehyde, provide insight into the expected reactivity. For instance, the aldehyde group can be selectively targeted for reductive amination. A common procedure involves the initial reaction of the aldehyde with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165). An example is the reaction of 5-nitropicolinaldehyde with tert-butyl piperazine-1-carboxylate, followed by reduction with sodium borohydride to yield the corresponding piperazinyl derivative acs.org. This two-step, one-pot process demonstrates the selective reaction at the aldehyde position without affecting the nitro group.

For the direct conversion to the hydroxymethyl group, mild hydride reagents are typically employed. Sodium borohydride (NaBH₄) is a standard choice for the reduction of aldehydes to primary alcohols. Its milder nature compared to reagents like lithium aluminum hydride (LiAlH₄) allows for the selective reduction of the aldehyde in the presence of a nitro group.

Table 1: Reagents for Chemoselective Aldehyde Reduction

| Reagent | Substrate | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes | Primary Alcohols | Mild reagent, generally does not reduce nitro groups. |

Condensation Reactions: Schiff Base and Heterocycle Formation

The aldehyde functional group of this compound serves as a versatile electrophile for condensation reactions, leading to the formation of Schiff bases (imines) and various heterocyclic systems. scispace.com

Schiff Base Formation: The reaction with primary amines is a cornerstone of aldehyde chemistry, yielding Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). scispace.comnih.gov This reaction is typically catalyzed by a small amount of acid and proceeds through a carbinolamine intermediate followed by the elimination of water. scispace.com The general scheme involves the condensation of an aldehyde or ketone with a primary amine. scispace.com The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. nih.govmdpi.comanjs.edu.iq For example, Schiff bases have been synthesized by reacting various aromatic aldehydes with primary amines, sometimes under microwave irradiation to accelerate the reaction. mdpi.com

Heterocycle Formation: The aldehyde group can also participate in cyclization reactions to form a variety of heterocycles. These reactions often involve condensation with bifunctional reagents. For instance, reactions with compounds containing both an amine and another nucleophilic group (like a thiol or hydroxyl) can lead to the formation of five- or six-membered heterocyclic rings. The synthesis of thiazines, for example, can involve the reaction of an appropriate precursor with bromo-ketones or acetylenic nitriles. openmedicinalchemistryjournal.com Similarly, multicomponent reactions, often assisted by microwave irradiation, can efficiently produce highly functionalized pyridines and other heterocyclic systems from aldehyde precursors. mdpi.com

Nitro Group Reactivity and Transformations

The nitro group on the pyridine ring is a key determinant of the molecule's electronic properties and offers a handle for further functionalization, primarily through reduction.

Selective Reduction of the Nitro Group to Amine Functionality

The selective reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry, providing access to amino-substituted pyridines which are important building blocks. This conversion must often be achieved without affecting other reducible groups in the molecule, such as the chloro and aldehyde/hydroxymethyl functionalities. A variety of methods have been developed for this purpose. wikipedia.org

Common reagents for the selective reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. acs.orgwikipedia.org

Metal/Acid Systems: Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and cost-effective method. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst such as Raney nickel or palladium. wikipedia.org

Other Reducing Agents: Systems like sodium hydrosulfite, tin(II) chloride, or sodium sulfide (B99878) are also effective for the selective reduction of nitro groups. wikipedia.org A combination of sodium borohydride with a nickel catalyst, such as Ni(PPh₃)₄, has also been reported for the reduction of nitroaromatics to their corresponding amines. jsynthchem.com

The choice of reagent is crucial for achieving high chemoselectivity. For instance, metal and hydrazine formate (B1220265) systems have been noted for their effectiveness in selectively reducing nitro groups in the presence of other reducible moieties. niscpr.res.in Similarly, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | Notes | Reference |

|---|---|---|

| H₂ / Pd/C | Common catalytic hydrogenation method. | acs.org |

| Iron / Acid | Classic, cost-effective method. | wikipedia.org |

| Hydrazine Glyoxylate / Zn or Mg powder | Effective for selective reduction at room temperature. | niscpr.res.in |

| NaBH₄ / Ni(PPh₃)₄ | A newer system for the reduction of nitroaromatics. | jsynthchem.com |

Role of the Nitro Group in Electron-Deficient Pyridine Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iquobabylon.edu.iq This electron deficiency is further intensified by the presence of strong electron-withdrawing groups like the nitro group and the chlorine atom in this compound. The nitro group, in particular, significantly lowers the electron density of the pyridine ring through both inductive (-I) and resonance (-M) effects.

This pronounced electron-deficient character has several important consequences for the molecule's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring in this compound is highly deactivated towards electrophilic attack. Reactions like nitration, sulfonation, and halogenation, which are common for benzene, would require extremely harsh conditions, if they proceed at all. uoanbar.edu.iq

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This makes the pyridine ring highly susceptible to substitution by nucleophiles, particularly at the positions ortho and para to the electron-withdrawing groups. uoanbar.edu.iq In this compound, the chlorine atom at position 6 is activated for displacement by nucleophiles.

Increased Acidity of Ring Protons: The electron-withdrawing nature of the substituents increases the acidity of the remaining proton on the pyridine ring.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

In molecules with multiple functional groups like this compound, controlling the selectivity of reactions is paramount for synthesizing complex target structures.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. As discussed previously, the selective reduction of the aldehyde in the presence of the nitro group (Section 3.3.3) or the selective reduction of the nitro group while preserving the aldehyde (Section 3.4.1) are prime examples of chemoselectivity. The choice of reagents and reaction conditions is the key to controlling which functional group reacts. nih.gov

Regioselectivity: This relates to the control of the position of a reaction on the molecule. In the context of this compound, nucleophilic aromatic substitution reactions are expected to be highly regioselective. A nucleophile will preferentially attack the carbon atom bearing the chlorine atom (C6), as this position is activated by both the adjacent ring nitrogen and the nitro group at C5. The formation of the intermediate carbanion is stabilized by these electron-withdrawing features.

Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms in the product. While the core structure of this compound is planar, stereoselectivity becomes crucial when new chiral centers are introduced. For example, in a condensation reaction with a chiral amine, diastereomeric Schiff bases could be formed. Similarly, if the aldehyde is reacted with a nucleophile to create a new stereocenter at the benzylic position, the stereochemical outcome (e.g., the ratio of enantiomers or diastereomers) would depend on the reaction mechanism and the presence of any chiral catalysts or auxiliaries.

The development of new synthetic methods often focuses on achieving high levels of chemo-, regio-, and stereoselectivity to allow for the efficient and precise construction of complex molecules from multifunctional building blocks like this compound. nih.gov

Derivatization Strategies and Heterocyclic Scaffold Construction

Synthesis of Substituted Picolinaldehyde Derivatives

The synthesis of 6-Chloro-5-nitropicolinaldehyde itself is a critical first step. One documented method involves the oxidation of the corresponding primary alcohol, (6-chloro-5-nitropyridin-2-yl)methanol (B13141770), using a mild oxidant like Dess-Martin periodinane in a solvent such as dichloromethane (B109758) (DCM). google.com This transformation provides the aldehyde in a controlled manner, ready for subsequent derivatization.

Further derivatization can be achieved by targeting the specific functional groups:

Reactions at the Aldehyde Group: The aldehyde functionality is a versatile handle for introducing a wide array of substituents. Standard organic transformations such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and condensations with active methylene (B1212753) compounds can be employed to elongate the carbon chain or introduce new functional groups.

Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles through SNAr reactions. For instance, reactions with amines, thiols, or alkoxides can introduce new side chains, significantly diversifying the molecular structure. This approach is common in the synthesis of substituted pyrimidine (B1678525) and indazole derivatives. biomedpharmajournal.orgnih.gov

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which then opens up a plethora of further derivatization possibilities, including diazotization, acylation, and condensation reactions to form new heterocyclic rings like benzimidazoles. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| (6-chloro-5-nitropyridin-2-yl)methanol | Dess-Martin periodinane, DCM | Oxidation | This compound | google.com |

| 6-chloropyridazin-3-amine | 1,3-dichloroacetone, DME | Cyclocondensation | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

| 6-substituted 1H-benzimidazole | Substituted halides, K2CO3 | N-substitution | N-substituted 6-(chloro/nitro)-1H-benzimidazole | researchgate.net |

| 6-chloro-5-(2-chloroethyl)-indolin-2-one | Cyclic secondary amines | SN2 Reaction | 5-substituted-indolin-2-one derivatives | primescholars.com |

Annulation and Cyclization Reactions Involving the Picolinaldehyde Moiety

The picolinaldehyde moiety is a key participant in reactions that build new rings onto the pyridine (B92270) core. Annulation and cyclization strategies often exploit the aldehyde in conjunction with the adjacent ring nitrogen or the ortho-substituents.

Intramolecular cyclization can be triggered after modifying the aldehyde group. For example, a Knoevenagel condensation of this compound with a malonate derivative could be followed by a reductive cyclization of the nitro group with the newly introduced ester function to form a fused dihydropyridone ring.

Furthermore, [3+2] annulation reactions, which are well-documented for nitroalkenes, present a viable pathway for constructing five-membered nitrogen heterocycles. chim.it The picolinaldehyde can be converted into a nitroalkene derivative, which can then undergo cycloaddition with 1,3-dipoles to yield complex heterocyclic systems. The nitro group in such reactions can either be retained in the final product or eliminated during an oxidative aromatization step. chim.it

| Reaction Type | Key Intermediates/Reactants | Resulting Scaffold | General Principle Reference |

| Intramolecular Michael Reaction | Vinylnitroso compounds, Carbon nucleophiles | Bridged carbobicyclic compounds | nih.gov |

| [3+2] Annulation | Nitroalkenes, 1,3-dipoles | Five-membered nitrogen heterocycles | chim.it |

| Ring Closure Reaction | 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones | Pyridazino-fused ring systems | researchgate.net |

Construction of Polyheterocyclic Systems and Fused Rings

The inherent functionality of this compound makes it an excellent precursor for building complex polyheterocyclic and fused-ring systems. These structures are of significant interest in drug discovery and materials science.

One powerful strategy involves intramolecular Michael-type reactions. By converting the aldehyde into a suitable Michael acceptor and generating a nucleophile elsewhere on the molecule (e.g., by deprotonating a suitable precursor), bridged and fused ring systems can be constructed. nih.gov For instance, a malonate group introduced at the 2-position could potentially cyclize onto a derivative of the aldehyde.

Another approach is the construction of imidazo[1,2-b]pyridazine (B131497) systems. This involves the cyclocondensation of a pyridazine (B1198779) derivative, but the principles can be adapted. For example, reduction of the nitro group of this compound to an amine, followed by reaction with an α-haloketone, would lead to the formation of a fused imidazo[1,2-a]pyridine (B132010) core. A subsequent nitration could re-introduce the nitro group if desired. mdpi.com The synthesis of fused pyrrole (B145914) systems through multicomponent reactions involving nitro-substituted aromatic compounds also highlights a potential pathway for elaborating the picolinaldehyde scaffold. sci-hub.se

| Synthetic Strategy | Starting Material/Intermediate | Fused System | Key Transformation | Reference |

| Intramolecular Cycloaddition | In situ-formed vinylnitroso compounds | Bridged bicyclic oximes ([3.2.1], [2.2.2], [2.2.1]) | Michael-type reaction | nih.gov |

| Cyclocondensation | 3-amino-6-chloropyridazine, 1,3-dichloroacetone | Imidazo[1,2-b]pyridazine | Ring formation followed by nitration | mdpi.com |

| Cascade Reaction | Dienone substrates | 5/6/5 fused ring compounds | Vinylogous Michael addition cascade | researchgate.net |

| Base-induced Ring Expansion | Suitably substituted cyclic ketones | Fused seven-membered rings (e.g., bicyclo[5.3.0]decane) | Ring expansion | chemrxiv.org |

Development of Chiral Derivatives and Enantioselective Synthesis

The creation of chiral centers is paramount for the development of pharmacologically active agents. The aldehyde group of this compound is an ideal prochiral center for enantioselective synthesis.

Asymmetric nucleophilic addition to the aldehyde can generate chiral secondary alcohols with high enantiomeric excess. This can be achieved using chiral reagents or catalysts, such as those based on proline or metallic complexes with chiral ligands. For example, proline-catalyzed direct Mannich reactions have been used to synthesize chiral 1,2,5,6-tetrahydropyridines, demonstrating a powerful method for asymmetric C-C bond formation. rsc.org Similarly, rhodium-catalyzed asymmetric additions of boronic acids to dihydropyridines have been developed to produce chiral piperidines. snnu.edu.cn These methodologies could be adapted for this compound to create enantioenriched derivatives.

Once a chiral center is established at the 2-position (the former aldehyde carbon), it can direct the stereochemistry of subsequent reactions, leading to the synthesis of complex, enantiomerically pure polycyclic molecules. For instance, an enantioselective hydrosilylation/oxidation sequence can produce chiral ketones that serve as key intermediates in the synthesis of rigid, tricyclic amino acid derivatives. beilstein-journals.org

| Enantioselective Method | Target Chiral Moiety | Catalyst/Reagent Example | Potential Application | Reference |

| Direct Mannich Reaction | Chiral 1,2,5,6-tetrahydropyridines | Proline | Asymmetric C-C bond formation | rsc.org |

| Asymmetric Reductive Heck Reaction | Chiral 3-substituted tetrahydropyridines | Rh-catalyst with chiral ligand | Asymmetric carbometalation | snnu.edu.cn |

| Enantioselective Hydrosilylation/Oxidation | Chiral tricyclic ketones | [Pd(C3H5)Cl]2 / (R)-MOP | Synthesis of chiral amino acid derivatives | beilstein-journals.org |

Applications in Advanced Organic and Medicinal Chemistry Research

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, "building blocks" are chemical compounds whose molecules possess reactive functional groups that allow for the modular construction of more complex molecular architectures. bldpharm.com 6-Chloro-5-nitropicolinaldehyde fits this description perfectly, being classified as a heterocyclic building block used in the synthesis of more elaborate chemical structures. bldpharm.combldpharm.com

The development of new drugs relies heavily on the availability of specialized chemical intermediates—compounds that are steps in the synthesis of an Active Pharmaceutical Ingredient (API). framochem.comvandemark.com this compound is categorized as a pharmaceutical intermediate, highlighting its role in the drug discovery and manufacturing pipeline. bldpharm.combldpharm.com

The aldehyde functional group is particularly useful for synthesizing molecules of therapeutic interest. For instance, aldehydes are key intermediates in the preparation of thiosemicarbazones, a class of compounds known for their potential antitumor activity. lookchem.com The reaction of a picolinaldehyde derivative with a thiosemicarbazide (B42300) creates these complex structures. The 6-chloro-5-nitro-substituted pyridine (B92270) core of this specific building block allows for the generation of a diverse library of thiosemicarbazone candidates for further investigation in oncology. lookchem.com

Pyridine-containing compounds are foundational to the agrochemical industry, forming the core of many highly effective and widely used products. agropages.com The pyridine ring is sometimes referred to as a "chip" in the design of pesticides and herbicides due to its favorable biological activity and tunable properties. agropages.com

The 6-chloropyridine moiety, in particular, is a well-established component in several major insecticides, including the neonicotinoid Imidacloprid. nih.gov This structural motif is crucial for the molecule's insecticidal activity. The presence of the chloro, nitro, and aldehyde groups on this compound provides multiple reaction points for chemists to design and synthesize novel agrochemical candidates. For example, the aldehyde can be used to build larger structures, while the nitro and chloro groups can be modified or used to fine-tune the biological efficacy and environmental profile of the target molecule, aligning with the ongoing search for more efficient and safer pesticides. agropages.com

Design and Synthesis of Advanced Ligands for Catalysis

The field of catalysis often relies on ligands—molecules that bind to a central metal atom to form a catalyst complex—to control the speed and selectivity of chemical reactions. Pyridine derivatives are a cornerstone of ligand design. nih.gov Chemical suppliers recognize the potential of this compound in this area, listing it as relevant for the synthesis of catalysts and ligands. bldpharm.com

A prominent strategy in ligand synthesis involves the use of substituted picolinaldehydes to create complex chelating agents, such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives. unipd.it The synthesis often starts with a substituted pyridine aldehyde, which undergoes reductive amination with amines like bis(pyridin-2-ylmethyl)amine or pyridin-2-ylmethanamine. unipd.it this compound is an ideal starting material for creating bespoke ligands where the electronic properties are modulated by the electron-withdrawing nitro group and the chloro substituent. These tailored ligands can then be complexed with metals to generate catalysts for a wide range of organic transformations. unipd.itbeilstein-journals.org

Contributions to Functional Materials Research

Functional materials are designed with specific properties for applications in electronics, optics, and separation technologies. This compound is identified as a valuable monomer for creating advanced functional materials. bldpharm.comunizar-csic.es

Specifically, it is listed as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous, crystalline polymers constructed from rigid organic building blocks. mdpi.comnih.gov The formation of COFs often relies on reversible reactions, such as the condensation of aldehydes with amines to form imine linkages or with hydrazides to create hydrazone-linked frameworks. mdpi.comtcichemicals.com

The aldehyde group on this compound makes it a prime candidate for use as a "linker" or monomer in COF synthesis. By reacting it with multi-amine or multi-hydrazide compounds, researchers can construct highly ordered, porous materials. The chloro and nitro groups on the pyridine ring become integrated into the COF's structure, influencing its electronic properties, stability, and pore environment. mdpi.comnih.gov This makes such COFs potentially suitable for applications as electronic materials, optical materials, or for molecular storage and separation. bldpharm.comtcichemicals.com

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational methods that are frequently applied to similar heterocyclic and aromatic nitro compounds, specific studies detailing the quantum chemical properties, electronic structure, reactivity, and theoretical spectroscopy of this particular molecule have not been published.

Computational chemistry, utilizing powerful techniques like Density Functional Theory (DFT) and ab initio methods, serves as a critical tool in modern chemical research. These methods are routinely employed to provide deep insights into molecular characteristics that are often difficult or impossible to measure experimentally. For many related chloro-nitro-substituted pyridines and other aromatic aldehydes, extensive computational research exists, covering a wide range of properties.

Typically, such computational studies would involve:

Quantum Chemical Calculations: Using methods like DFT with various functionals (e.g., B3LYP) and basis sets to optimize the molecule's geometry and calculate its fundamental properties.

Elucidation of Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard practice to understand charge transfer, electronic transitions, and kinetic stability. semanticscholar.orgscirp.org The HOMO-LUMO energy gap is a key parameter indicating the molecule's reactivity. semanticscholar.org Furthermore, the Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Prediction of Reactivity: Global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. hakon-art.comirjweb.comresearchgate.net

Conformational and Mechanistic Analysis: Computational modeling can be used to explore different conformations, determine their relative stabilities by mapping potential energy surfaces, and model reaction mechanisms by locating transition states.

Prediction of Spectroscopic Properties: Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Computational methods can generate theoretical IR, Raman, UV-Vis, and NMR spectra, which are then compared with experimental data for validation and to aid in the assignment of spectral bands. dergipark.org.trresearchgate.netmaterialsciencejournal.org

However, searches for dedicated computational studies on this compound across scientific databases have yielded no specific results. While general principles of computational chemistry are well-established and have been applied to countless analogous molecules, the specific data sets, tables, and detailed research findings for this compound are absent from the current body of scientific literature.

Therefore, a comprehensive article on the computational and theoretical investigations of this compound, complete with data tables and detailed findings as per the requested outline, cannot be generated at this time. The compound represents an unexamined subject in the field of theoretical and computational chemistry, presenting an opportunity for future research.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 6-Chloro-5-nitropicolinaldehyde. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule.

For this compound, the molecular formula is C₆H₃ClN₂O₃. HRMS analysis would involve ionizing the compound (e.g., via electrospray ionization - ESI) and measuring the exact mass of the resulting molecular ion, such as the protonated molecule [M+H]⁺. This experimentally determined mass is then compared to the theoretical (calculated) mass based on the elemental formula. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides definitive evidence for the correct molecular formula. mdpi.com

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₆H₃ClN₂O₃ |

| Monoisotopic Mass (Calculated) | 185.98322 Da |

| Expected Ion (e.g., ESI+) | [M+H]⁺ |

| Calculated m/z for [C₆H₄ClN₂O₃]⁺ | 186.99050 Da |

The data in this table is theoretical and illustrates the principles of HRMS analysis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. ethernet.edu.et A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the carbon skeleton and the connectivity between atoms. ufrgs.br

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, three distinct signals are expected: one for the aldehyde proton and two for the protons on the pyridine (B92270) ring. The aldehyde proton would appear significantly downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The two aromatic protons would appear in the aromatic region (7-9 ppm), with their exact shifts and splitting patterns determined by the electronic effects of the chloro, nitro, and aldehyde substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. masterorganicchemistry.com Six distinct signals would be expected for this compound: the aldehyde carbonyl carbon, and the five carbons of the pyridine ring. bhu.ac.inoregonstate.edu The carbonyl carbon is typically found far downfield (190-200 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups. rsc.org

2D NMR (COSY, HSQC, HMBC): Multi-dimensional NMR experiments are crucial for assembling the structure. acenet.edu

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, helping to establish which protons are adjacent on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Coherence) shows correlations between protons and carbons over two or three bonds. This is vital for placing the substituents, as it can show correlations from the aldehyde proton to the ring carbons, and from the ring protons to the carbons bearing the chloro and nitro groups, thus confirming their relative positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | ~10.0 | ~190 |

| Pyridine Ring Protons | 8.0 - 9.5 | 120 - 160 |

| Pyridine Ring Carbons | 120 - 160 |

Predicted values are based on typical chemical shift ranges for these functional groups.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule. bldpharm.commasterorganicchemistry.com These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.

For this compound, the key functional groups are the aldehyde, the nitro group, the substituted pyridine ring, and the carbon-chlorine bond. masterorganicchemistry.comlibretexts.org The FT-IR spectrum would show characteristic absorption bands for the stretching and bending vibrations of these groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1710 - 1690 |

| C-H stretch | 2850 - 2750 (two bands) | |

| Nitro Group | Asymmetric N-O stretch | 1560 - 1520 |

| Symmetric N-O stretch | 1360 - 1330 | |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1450 |

| C-H out-of-plane bending | 900 - 690 | |

| Carbon-Halogen | C-Cl stretch | 850 - 550 |

Data is based on typical infrared absorption frequencies for organic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. bldpharm.com The conjugated π-system of the pyridine ring, combined with the electron-withdrawing aldehyde and nitro groups (chromophores), allows the molecule to absorb light in the UV-Vis range.

The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-intensity, arise from the promotion of electrons within the conjugated aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) into anti-bonding π* orbitals. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. whiterose.ac.uk

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π orbitals of the aromatic ring and C=O | 200 - 350 nm |

| n → π | Non-bonding electrons on O and N | > 300 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. mdpi.com This technique provides definitive proof of structure by mapping the electron density of the atoms in the crystal lattice.

Analysis of the diffraction pattern yields a wealth of structural information, including:

Bond Lengths: Precise distances between atoms (e.g., C-C, C-N, C=O, C-Cl).

Bond Angles: The angles between adjacent bonds, defining the geometry of the pyridine ring and its substituents.

Torsion Angles: These define the conformation of the molecule, such as the orientation of the aldehyde and nitro groups relative to the pyridine ring.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, revealing any hydrogen bonds or other non-covalent interactions.

Table 5: Information Obtainable from X-ray Crystallography

| Data Type | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The x, y, z position of every atom in the molecule. |

| Bond Distances & Angles | Precise geometric parameters of the molecular structure. |

| Crystal Packing | The arrangement of molecules relative to each other in the solid state. |

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound samples and for monitoring the progress of its synthesis. mdpi.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). acmec.com.cnrsc.org

For purity assessment, a sample is injected into the chromatograph. A pure compound should ideally yield a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of that component. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. sielc.com

These techniques are also invaluable for monitoring chemical reactions. By taking small aliquots from the reaction mixture over time and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading. sigmaaldrich.com

Table 6: Applications of HPLC/UPLC in the Study of this compound

| Application | Purpose | Information Gained |

| Purity Assessment | To determine the percentage purity of a synthesized or purchased sample. | Presence and relative amount of impurities. |

| Reaction Monitoring | To follow the course of a chemical synthesis. | Rate of reactant consumption and product formation. |

| Method Development | To establish a reliable analytical method for future studies. | Optimal column, mobile phase, and detection parameters. |

Green Chemistry Principles in the Synthesis and Transformations of 6 Chloro 5 Nitropicolinaldehyde

Atom Economy and Process Mass Intensity (PMI) Assessments

Green chemistry emphasizes a shift from focusing solely on chemical yield to a more holistic view that values waste minimization. acs.org Two critical metrics for evaluating the efficiency of a chemical process are Atom Economy (AE) and Process Mass Intensity (PMI). researchgate.netgreenchemistry-toolkit.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal value is 100%, indicating that all atoms from the reactants have been converted into the final product with no waste generated. rsc.org

A known synthesis route involves the oxidation of (6-chloro-5-nitropyridin-2-yl)methanol (B13141770) to 6-chloro-5-nitropicolinaldehyde using a stoichiometric oxidant like Dess-Martin periodinane (DMP) in a solvent such as dichloromethane (B109758) (DCM). google.com

The atom economy for this transformation can be calculated as follows:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 rsc.org

Interactive Table 1: Atom Economy Calculation for the Oxidation of (6-chloro-5-nitropyridin-2-yl)methanol using Dess-Martin Periodinane

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| (6-chloro-5-nitropyridin-2-yl)methanol | C₆H₅ClN₂O₃ | 188.57 | Starting Material |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Reagent |

| Total Reactants | 612.71 | ||

| This compound | C₆H₃ClN₂O₃ | 186.55 | Desired Product |

| 2-Iodoxybenzoic acid (IBX) by-product | C₇H₅IO₄ | 280.02 | By-product |

| Acetic Acid (2 equivalents) | C₂H₄O₂ | 120.10 | By-product |

| Atom Economy | | 30.45% | |

This calculation demonstrates a low atom economy, primarily due to the use of a high molecular weight stoichiometric reagent (DMP), which is not incorporated into the final product.

Process Mass Intensity (PMI) provides a broader measure of the process efficiency by considering all materials used, including reactants, solvents, and workup chemicals, relative to the mass of the final isolated product. greenchemistry-toolkit.orgacsgcipr.org

PMI = Total Mass in Process (Reactants + Solvents + Reagents) / Mass of Isolated Product acsgcipr.org

Unlike atom economy, which is a theoretical value, PMI reflects real-world process efficiency. whiterose.ac.uk Solvents typically account for a significant portion of the mass in a chemical process, often 50-80%. acs.org A lower PMI value indicates a greener, more efficient process.

Interactive Table 2: Hypothetical Process Mass Intensity (PMI) Assessment This is an illustrative example, as exact process-scale quantities are not publicly available.

| Material | Assumed Mass (kg) | Purpose |

|---|---|---|

| (6-chloro-5-nitropyridin-2-yl)methanol | 1.0 | Starting Material |

| Dess-Martin Periodinane | 2.25 | Reagent |

| Dichloromethane (DCM) | 15.0 | Solvent |

| Saturated NaHCO₃ solution | 10.0 | Workup |

| Water | 10.0 | Workup/Extraction |

| Total Input Mass | 38.25 | |

| Isolated Product Mass (assuming 90% yield) | 0.89 |

| Process Mass Intensity (PMI) | 43.0 | |

This hypothetical PMI of 43 signifies that for every 1 kg of product, 43 kg of material (including 42 kg of waste) are used, highlighting significant opportunities for process optimization.

Implementation of Safer Solvents and Auxiliary Substances

The synthesis of this compound often employs dichloromethane (DCM), a solvent that is now recognized as environmentally persistent and associated with human toxicity. google.comyoutube.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. youtube.com Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing greener options.

Interactive Table 3: Comparison of Dichloromethane (DCM) with Greener Alternatives

| Solvent | Key Hazards | Green Chemistry Considerations | Potential Application |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, environmental persistence, toxic. youtube.com | Undesirable; targeted for replacement. | Traditional solvent for oxidation. google.com |

| Ethyl Acetate | Flammable, irritant. | Generally considered a preferable solvent. | Potential replacement for DCM in reaction and extraction. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Flammable, forms peroxides. | Derived from renewable resources (e.g., levulinic acid), often a suitable replacement for THF and DCM. | Alternative reaction solvent. |

| Heptane/Isopropanol Mixtures | Flammable. | Can replace DCM in purification steps like column chromatography. youtube.com | Greener eluent for purification. |

| Water | Benign. | The ultimate green solvent; used in workup but limited by organic substrate solubility. primescholars.com | Used for aqueous workup. google.com |

Implementing safer solvents can drastically reduce the environmental footprint and improve the safety profile of manufacturing this compound. wordpress.com

Development of Catalytic and Biocatalytic Approaches for Sustainability

The principle of catalysis is central to green chemistry, favoring catalytic reagents over stoichiometric ones. yale.eduacs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, significantly reducing waste compared to stoichiometric reagents that are consumed in the reaction and generate large quantities of by-products. acs.org

The use of Dess-Martin periodinane is a stoichiometric process. google.com A greener approach would involve developing catalytic oxidation methods.

Homogeneous/Heterogeneous Catalysis : This could involve aerobic oxidation using a metal catalyst (e.g., palladium, ruthenium) or systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a catalytic co-oxidant. These methods can use air or hydrogen peroxide as the terminal oxidant, producing only water as a by-product.

Biocatalysis : The use of enzymes as catalysts offers remarkable selectivity under mild conditions (ambient temperature and pressure, neutral pH). mdpi.com For the synthesis of this compound, an alcohol dehydrogenase or oxidase could potentially perform the selective oxidation of the alcohol precursor. rsc.org Biocatalysis often occurs in aqueous media, eliminating the need for hazardous organic solvents. rsc.org The reduction of nitro groups, another key transformation in related chemical spaces, can also be achieved using biocatalysts, offering a sustainable alternative to traditional metal-catalyzed hydrogenations. rsc.org

Interactive Table 4: Comparison of Synthetic Approaches

| Approach | Reagent Type | Oxidant | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Stoichiometric Oxidation | Stoichiometric (DMP) | DMP | High yield, reliable at lab scale. | Poor atom economy, large waste stream. google.com |

| Chemical Catalysis | Catalytic (e.g., TEMPO/Metal) | Air, H₂O₂ | High atom economy, low waste. | May require elevated temperatures/pressures, catalyst cost/toxicity. |

| Biocatalysis | Catalytic (Enzyme) | Air (O₂) | High selectivity, mild conditions, biodegradable catalyst. mdpi.comnih.gov | Enzyme stability and availability can be challenging. tudelft.nlcolab.ws |

Waste Minimization and By-product Stream Management

The first principle of green chemistry is the prevention of waste. yale.edu The most effective way to minimize waste is through reaction design, as discussed in the sections on atom economy and catalysis. repec.orgresearchgate.net

In the stoichiometric synthesis of this compound, the primary by-products from the Dess-Martin periodinane reagent are 2-iodoxybenzoic acid and acetic acid. google.com This generates a significant waste stream that must be treated and disposed of, adding cost and environmental burden.

Strategies for waste minimization and management include:

Source Reduction : The most preferred strategy is to avoid waste generation by using catalytic and high atom economy reactions. researchgate.net Switching from a DMP-based oxidation to a catalytic aerobic oxidation would nearly eliminate the by-product waste stream.

Solvent Recycling : Solvents like DCM used in the process can be recovered through distillation and reused. However, this is an energy-intensive process and does not eliminate the inherent hazards of using the solvent. acs.org

Workup Optimization : Minimizing the volume of aqueous solutions (like sodium bicarbonate) used in the workup phase can reduce the amount of wastewater generated. epa.gov

The E-Factor (Environmental Factor), which is the ratio of the mass of total waste to the mass of product, is another useful metric. For the hypothetical PMI of 43 calculated earlier, the E-Factor would be 42, underscoring the high level of waste in the unoptimized process. greenchemistry-toolkit.org

Energy Efficiency in Reaction Design and Scale-up

Chemical processes should be designed to minimize energy requirements, as this has both environmental and economic impacts. yale.edu Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. yale.edu

Reaction Conditions : The oxidation using Dess-Martin periodinane is typically conducted at room temperature, which is energy efficient for the reaction step itself. google.com

Downstream Processing : Significant energy consumption occurs during downstream processing. This includes energy for stirring, pumping, and particularly for solvent removal/recycling via distillation and drying of the final product. acs.org

Alternative Methods :

Some catalytic reactions may require heating to achieve acceptable reaction rates, which could increase energy consumption compared to the ambient stoichiometric process.

Biocatalytic reactions, however, are almost always run at or near room temperature, offering substantial energy savings, especially at industrial scale. nih.gov Mechanochemical methods, which use mechanical energy to drive reactions, can also reduce energy consumption and solvent use. nih.gov

During scale-up, efficient heat transfer becomes critical. Exothermic or endothermic processes that are easily managed in the lab can pose significant challenges and energy demands in large reactors. Therefore, selecting a reaction that operates under mild, energy-efficient conditions is a crucial aspect of sustainable process design.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways

While classical methods for the synthesis of 6-Chloro-5-nitropicolinaldehyde exist, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic strategies. The limitations of current multi-step procedures, which may involve harsh conditions and generate significant waste, call for the exploration of modern synthetic methodologies.

Emerging areas of focus will likely include:

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach to creating complex molecules. Future studies could explore the selective C-H functionalization of simpler pyridine (B92270) precursors to introduce the aldehyde, chloro, and nitro groups in a more streamlined fashion. For instance, rhodium-catalyzed C-H activation has been successfully employed for the synthesis of highly substituted pyridine derivatives from imines and alkynes, a strategy that could be adapted for precursors of this compound. organic-chemistry.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling reactions will be instrumental. While methods like the Suzuki-Miyaura and Negishi couplings are well-established for functionalizing chloropyridines, there is a need for catalysts that are more tolerant of the electron-withdrawing nitro and aldehyde groups. nih.govorganic-chemistry.org Research into cobalt-catalyzed cross-coupling of chloropyridines with Grignard reagents has shown promise for creating C-C bonds under mild conditions. oup.com

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net Designing a convergent MCR that yields the this compound scaffold or a close derivative would represent a significant leap in synthetic efficiency.

Novel Nitration and Chlorination Methods: Research into more selective and milder nitration and chlorination techniques for pyridine rings will be crucial. Traditional methods often require harsh conditions and can lead to mixtures of isomers. ntnu.no The development of regioselective protocols will be a key focus.

A comparison of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Foreseeable Challenges |

| C-H Activation | High atom economy, reduced number of synthetic steps. | Regioselectivity control, functional group tolerance. |

| Advanced Cross-Coupling | High functional group tolerance, well-established methodology. | Catalyst deactivation by the nitro group, cost of precious metal catalysts. |

| Multicomponent Reactions | High convergence, operational simplicity, reduced waste. | Identification of suitable starting materials and reaction conditions. |

| Improved Nitration/Chlorination | Higher yields and regioselectivity, milder reaction conditions. | Overcoming the deactivating effect of existing substituents. |

Exploration of Undiscovered Reactivity Profiles and Transformations

The unique electronic nature of this compound, conferred by its combination of electron-withdrawing groups and a reactive aldehyde, suggests a rich and largely unexplored reactivity profile.

Future investigations are expected to focus on:

Selective Functionalization: A key challenge and opportunity lies in the selective transformation of one functional group in the presence of the others. For example, the development of chemoselective reactions that target the aldehyde group without affecting the chloro or nitro substituents is of high interest. The condensation of the aldehyde with various nucleophiles to form imines, oximes, or hydrazones, followed by further transformations, is a promising avenue.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it highly susceptible to SNAr. sciforum.net Future work will likely explore the differential reactivity of the chloro and nitro groups as leaving groups. Studies on related 3-nitropyridines have shown that the nitro group can be selectively displaced by sulfur nucleophiles. nih.gov

Metal-Catalyzed Transformations: The chloro group is a prime handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. mdpi.com

Photoredox Catalysis: The nitroaromatic moiety suggests potential for activation via photoredox catalysis, opening up novel reaction pathways that are not accessible through traditional thermal methods. mdpi.com

Expansion of Application Domains in Advanced Materials and Catalysis

The inherent functionalities of this compound make it an attractive precursor for the synthesis of advanced materials and novel catalysts.

Promising future directions include:

Pyridinic Nitrogen-Doped Materials: Pyridinic nitrogen plays a crucial role in tuning the electronic and catalytic properties of carbon-based materials like graphene and carbon nanotubes. acs.orgacs.orgjst.go.jp this compound could serve as a molecular precursor for the bottom-up synthesis of precisely structured nitrogen-doped materials for applications in electronics, energy storage, and catalysis.

Novel Ligand Synthesis: The pyridine nitrogen and the aldehyde group can act as coordination sites for metal ions. Derivatization of the aldehyde group could lead to a new class of pincer-type or other multidentate ligands for homogeneous catalysis.

Sensor Technology: The electron-deficient nature of the ring system, combined with the potential for derivatization into fluorescent molecules, makes this scaffold a candidate for the development of chemical sensors for various analytes. Phenoxy-substituted nitropyridine derivatives have demonstrated strong fluorescence, a property that could be engineered into derivatives of this compound.

Organic Electronics: Functionalized pyridines are being explored for their potential in organic electronics. acs.org The electronic properties of this compound derivatives could be tuned for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis

The modernization of chemical synthesis through the integration of advanced technologies will be a key driver of future research on this compound.

Key trends include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and ease of scale-up. beilstein-journals.orgrsc.orgchim.itresearchgate.netcam.ac.uk The development of flow-based synthetic routes to this compound and its derivatives will enable safer handling of potentially hazardous intermediates and reagents, as well as more efficient reaction optimization. patsnap.com

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of compound libraries. researchgate.netuchicago.eduacs.org The use of robotics for high-throughput screening of catalysts and reaction conditions for the synthesis and functionalization of this compound will become increasingly prevalent.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are poised to revolutionize chemical synthesis. acs.orgneurips.ccnih.govnips.ccbeilstein-journals.org These tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. For a complex molecule like this compound, ML models could be trained to predict the regioselectivity of its transformations, thus guiding experimental efforts.

Interdisciplinary Research with Other Scientific Fields

The versatility of the this compound scaffold makes it a valuable platform for interdisciplinary research.

Future collaborative efforts are likely to emerge in:

Medicinal Chemistry: Pyridine derivatives are a cornerstone of many approved drugs. ntnu.nomdpi.comresearchgate.net The functional groups on this compound provide multiple points for diversification to create libraries of compounds for screening against various biological targets, such as kinases or other enzymes. mdpi.com

Agrochemicals: Substituted pyridines are also widely used as herbicides, insecticides, and fungicides. ntnu.nomdpi.comacs.org Derivatives of this compound could be explored for their potential as novel agrochemicals.

Chemical Biology: The development of fluorescent probes and other molecular tools for studying biological systems is a rapidly growing field. The unique electronic and spectroscopic properties that can be engineered into derivatives of this compound make them attractive candidates for such applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-nitropicolinaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis may involve sequential nitration and chlorination of picolinaldehyde derivatives. For example, nitration of 6-chloropicolinaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration. Reaction efficiency can be optimized by monitoring intermediates via HPLC or TLC . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700–1725 cm⁻¹ .

- ¹H NMR : Identify the aldehyde proton as a singlet near δ 9.8–10.2 ppm. Adjacent aromatic protons (e.g., pyridine ring) may show coupling patterns influenced by nitro and chloro substituents .

- ¹³C NMR : Detect the aldehyde carbon at ~190–200 ppm. Use DEPT-135 to distinguish between CH and quaternary carbons.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Avoid contact with strong bases, reducing agents, or reactive metals (e.g., Na, K), as nitro groups may decompose exothermically . Conduct stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and monitor degradation by HPLC .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites (e.g., aldehyde carbon). Solvent effects can be modeled using polarizable continuum models (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry via X-ray crystallography or NOESY NMR .

- Contextual Analysis : Control for variables like solvent residues (DMSO) or batch-to-batch variability in biological assays .

Q. What are the challenges in scaling up multi-step syntheses involving this compound, and how can they be mitigated?

- Methodological Answer :

- Intermediate Isolation : Use continuous flow chemistry for nitration steps to improve safety and yield .

- Byproduct Management : Optimize quenching protocols (e.g., controlled addition to ice-water) to minimize hazardous byproducts (e.g., NOx gases).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect off-spec intermediates during scale-up .

Safety and Application Considerations

Q. What safety protocols are critical when working with this compound in catalytic studies?

- Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves/lab coats. In case of skin contact, rinse immediately with 0.1% acetic acid to neutralize potential nitro-group irritation . For catalytic hydrogenation (e.g., reducing nitro to amine), conduct small-scale trials to assess exothermic risks .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer : The aldehyde group enables Schiff base formation with amines, creating bioactive ligands for metal complexes (e.g., antimicrobial agents). Nitro groups can be reduced to amines for further functionalization (e.g., Pd/C hydrogenation in ethanol at 50°C). Derivatives have potential in kinase inhibitor design, leveraging pyridine scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products